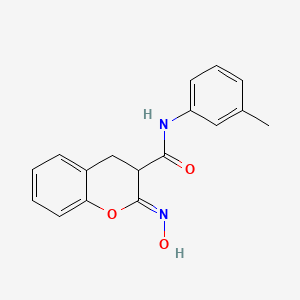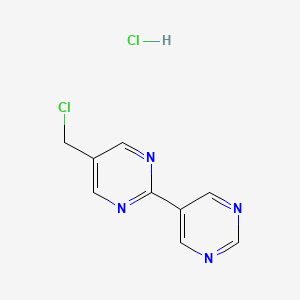
5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride is a heterocyclic compound that contains two pyrimidine rings Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride typically involves the reaction of 2-chloropyrimidine with formaldehyde and hydrochloric acid. The reaction proceeds through a chloromethylation process, where the formaldehyde acts as the chloromethylating agent in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and an acidic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production. The final product is typically purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure and properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pyrimidine rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound has a similar chloromethyl group and pyridine ring, but lacks the additional pyrimidine ring.
5-(Chloromethyl)furfural: Contains a chloromethyl group and a furan ring, used as a building block in organic synthesis.
Chloromethane: A simpler compound with a single chloromethyl group, used in industrial applications.
Uniqueness
5-(Chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride is unique due to its dual pyrimidine rings, which provide additional sites for chemical modification and interaction with biological targets
Propiedades
IUPAC Name |
5-(chloromethyl)-2-pyrimidin-5-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4.ClH/c10-1-7-2-13-9(14-3-7)8-4-11-6-12-5-8;/h2-6H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFVBNPSYSTFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=CN=CN=C2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
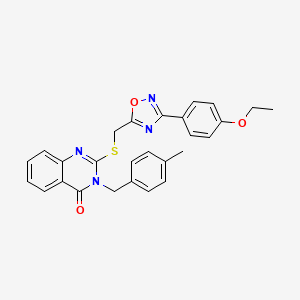
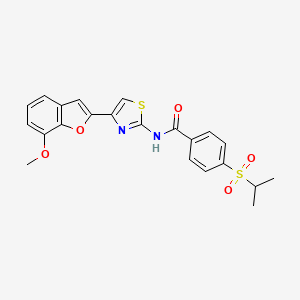
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/new.no-structure.jpg)
![(E)-4-(Dimethylamino)-N-[1-(2-fluorophenyl)-2-phenylethyl]but-2-enamide](/img/structure/B2634327.png)

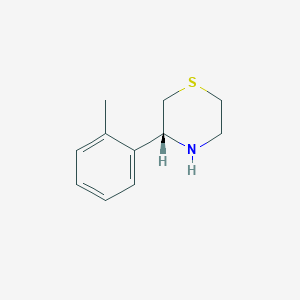
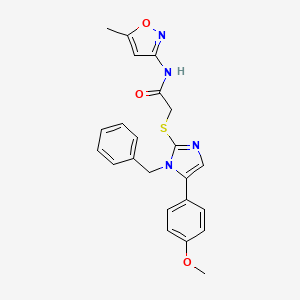
![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)

![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)
![6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2634337.png)
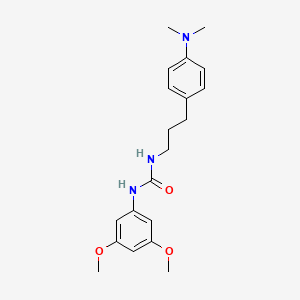
![5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2634339.png)
